

## Application Notes: Analytical Methods for Fumagillin Detection in Honey

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Compound of Interest		
Compound Name:	Fumigatin	
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#### Introduction

Fumagillin is an antibiotic derived from the fungus Aspergillus fumigatus. In apiculture, it is the primary treatment used to control Nosema apis and Nosema ceranae, microsporidian parasites that can cause significant honey bee colony losses.[1][2] Despite its effectiveness, concerns exist regarding its potential genotoxic risk to consumers and its stability in honey.[3] Consequently, many jurisdictions, including the European Union, have not licensed its use, and others, like Canada, apply a zero-tolerance principle, meaning no detectable residues are permitted in honey for human consumption.[3] This necessitates sensitive and reliable analytical methods for screening and quantifying fumagillin residues. This document outlines the primary analytical techniques and provides detailed protocols for the detection of fumagillin in honey.

#### **Analytical Methods Overview**

The principal methods for fumagillin analysis in honey are chromatographic techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and immunoassays like the Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard
for fumagillin analysis, offering high sensitivity and selectivity for both quantification and
confirmation.[4] It can accurately detect fumagillin at sub-parts-per-billion (ppb) levels.
 Various sample preparation techniques, including Solid Phase Extraction (SPE) and the



QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, are employed to isolate fumagillin from the complex honey matrix before LC-MS/MS analysis.[3]

- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening
  method based on antigen-antibody reactions.[1] It is valued for its speed and ability to
  process many samples simultaneously. While generally less sensitive and specific than LCMS/MS, it serves as an excellent initial screening tool to identify presumptive positive
  samples that can then be confirmed by a more robust method.[5] An ELISA method has
  been developed with a detection level of at least 20 ppb.[1]
- High-Performance Liquid Chromatography with UV or Diode Array Detection (HPLC-UV/DAD): Historically, HPLC with UV or DAD detectors has been used. A reversed-phase HPLC method can detect fumagillin at levels of 100 ppb.[1][5] While less sensitive than LC-MS/MS, it is useful for identifying fumagillin's decomposition products.[1] Methods combining DAD with mass spectrometry (LC-DAD-ESI-MS) have also been developed to improve confidence in detection.[6]

## **Quantitative Data Summary**

The performance of various analytical methods for fumagillin detection in honey is summarized below. These parameters are crucial for selecting the appropriate method based on regulatory requirements, laboratory capabilities, and the intended purpose of the analysis (e.g., screening vs. confirmation).

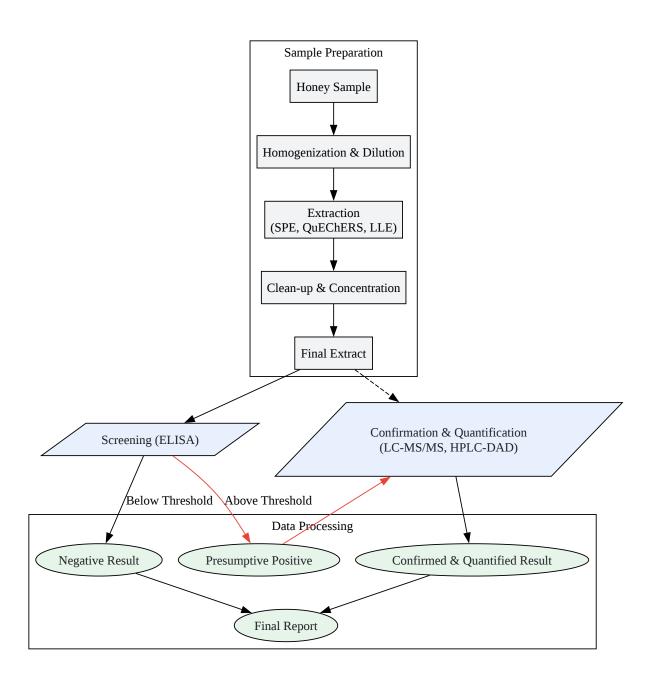


Method	Limit of Detection (LOD) / Detection Level	Recovery (%)	Precision (% RSD)	Sample Preparation	Reference
LC-MS/MS	0.368 μg/kg (ppb)	99.3%	5.9%	Reversed- Phase Polymeric SPE	[3][4]
LC-MS/MS	0.1 μg/kg (ppb)	Not Reported	Not Reported	QuEChERS	[3]
LC-DAD-ESI- MS	1 - 24 μg/kg (clear honey)	88 - 96%	Not Reported	Polymeric SPE	[6][7]
LC-DAD-ESI- MS	4 - 45 μg/kg (dark honey)	88 - 96%	Not Reported	Polymeric SPE	[6][7]
LC-MS/MS	CCβ not exceeding 0.78 µg/kg	Not Reported	Not Reported	Solid Phase Extraction (SPE)	[8]
ELISA	≥20 μg/kg (ppb)	Not Reported	Not Reported	Dilution	[1][5]
HPLC-UV	100 μg/kg (ppb)	Not Reported	Not Reported	Not Specified	[1][5]

Note:  $\mu g/kg$  is equivalent to parts-per-billion (ppb). CC $\beta$  (detection capability) is the lowest concentration at which a method can detect the analyte with a statistical certainty of 1- $\beta$ .

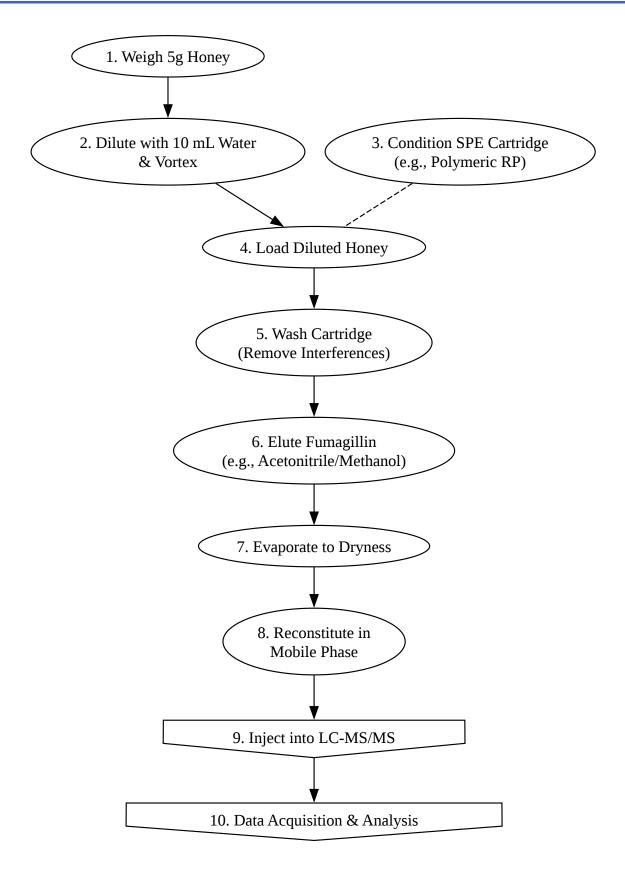
## **Experimental Workflows and Diagrams**





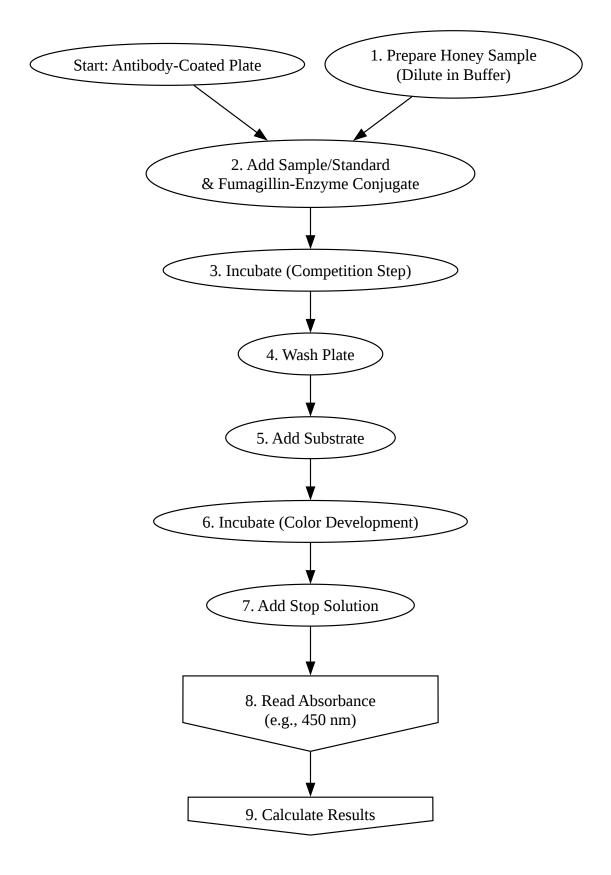
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# Experimental Protocols Protocol 1: Confirmatory Analysis by LC-MS/MS

This protocol is a composite based on validated methods for the sensitive quantification of fumagillin in honey.[3][6][9]

- 1. Materials and Reagents
- Fumagillin analytical standard
- Acetonitrile, Methanol, and Water (LC-MS grade)
- Formic acid and Ammonium formate
- Reversed-phase polymeric Solid Phase Extraction (SPE) cartridges (e.g., 60 mg, 3 mL)
- · Vortex mixer, Centrifuge, Nitrogen evaporator
- LC-MS/MS system with an electrospray ionization (ESI) source
- 2. Sample Preparation (SPE Cleanup)
- Weigh 5.0 g of homogenized honey into a 50 mL centrifuge tube.
- Add 10 mL of ultrapure water and vortex thoroughly until the honey is fully dissolved.
- SPE Cartridge Conditioning: Condition the polymeric SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to go dry.
- Sample Loading: Load the diluted honey sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 5 mL of ultrapure water to remove sugars and other polar interferences.
- Elution: Elute the fumagillin from the cartridge using 5 mL of acetonitrile.
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.



Reconstitution: Reconstitute the dry residue in 1.0 mL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid). Vortex to dissolve and transfer to an autosampler vial.

#### 3. LC-MS/MS Conditions

- LC Column: C18 column (e.g., 150 mm x 4.6 mm, 5 μm).[6]
- Mobile Phase A: Water with 20 mM ammonium formate and 0.1% formic acid.[3][6]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
- Flow Rate: 0.2 1.0 mL/min.[3][6]
- Gradient: A typical gradient might start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
- Column Temperature: 35-40°C.[3][6]
- Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
- MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for fumagillin for quantification and confirmation.
- 4. Quantification
- Prepare a matrix-matched calibration curve by spiking blank honey extract with known concentrations of fumagillin standard.
- Quantify the fumagillin concentration in samples by comparing the peak area to the calibration curve.

## **Protocol 2: Screening by ELISA**

This protocol describes a general procedure for a competitive ELISA, a common format for small molecule detection like fumagillin.[1]

1. Materials and Reagents



- Fumagillin ELISA kit (containing antibody-coated microtiter plate, fumagillin-enzyme conjugate, standards, substrate, stop solution, and wash buffer)
- Deionized water
- Microplate reader (450 nm)
- 2. Sample Preparation
- Weigh 5.0 g of honey into a container.
- Dissolve the honey in 10 mL of water or the buffer provided in the kit.[1]
- Vortex until fully dissolved. The sample is now ready for analysis.
- 3. ELISA Procedure
- Add 50 μL of each standard, control, and prepared honey sample to the appropriate wells of the antibody-coated microtiter plate.
- Add 50 μL of the fumagillin-enzyme conjugate to each well.
- Gently shake the plate and incubate for the time specified in the kit instructions (e.g., 60 minutes at room temperature). During this step, free fumagillin in the sample and the enzyme-labeled fumagillin compete for binding sites on the antibody.
- Wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.
- Add 100 μL of the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) in the dark to allow for color development.
- Add 100 μL of the stop solution to each well to stop the reaction. The color will change from blue to yellow.
- Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes.
- 4. Data Analysis



- Calculate the average absorbance for each standard and sample.
- Construct a standard curve by plotting the absorbance of the standards against their concentration.
- Determine the concentration of fumagillin in the samples by interpolating their absorbance values from the standard curve. The color intensity is inversely proportional to the fumagillin concentration.
- Samples with results above the kit's cut-off value are considered presumptive positive and should be confirmed by a method like LC-MS/MS.

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